molecular formula C18H19FN2O B1361676 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde CAS No. 883512-41-2

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde

Cat. No.: B1361676
CAS No.: 883512-41-2
M. Wt: 298.4 g/mol
InChI Key: YCFZOGSISOTMKW-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde (CAS: 166438-88-6) is a benzaldehyde derivative featuring a benzylpiperazine moiety substituted at the para-position of the aromatic ring and a fluorine atom at the meta-position. This compound is structurally characterized by its aldehyde functional group, which renders it reactive in condensation and nucleophilic addition reactions. The benzylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with CNS-targeting activity due to its ability to modulate neurotransmitter receptors, such as dopamine and serotonin receptors. The fluorine substituent enhances metabolic stability and influences electronic properties, making this compound a valuable intermediate in synthesizing bioactive molecules or ligands for receptor studies.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-12-16(14-22)6-7-18(17)21-10-8-20(9-11-21)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZOGSISOTMKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649851
Record name 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883512-41-2
Record name 4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain oxidoreductase enzymes, which are crucial for cellular redox reactions . Additionally, this compound binds to specific protein receptors, modulating their activity and influencing downstream signaling pathways . These interactions highlight the compound’s potential as a modulator of biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound induces apoptosis by activating pro-apoptotic signaling pathways and downregulating anti-apoptotic genes . Moreover, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cellular proliferation and growth.

Biological Activity

4-(4-Benzylpiperazin-1-yl)-3-fluorobenzaldehyde is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis of derivatives, and experimental findings from recent studies.

Chemical Structure and Properties

The compound features a fluorinated benzaldehyde group linked to a benzylpiperazine moiety , which is known for its role in drug design, particularly in psychopharmacology and antimicrobial research. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro assays have shown that these derivatives can inhibit the growth of various microbial strains, including bacteria and fungi.

Microbial Strain Inhibition Zone (mm) Concentration Tested (µg/mL)
Candida albicans15100
Fusarium oxysporum12100
Escherichia coli18100

These results suggest that the compound could be explored as a potential antimicrobial agent in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.2Induction of apoptosis
HeLa (cervical cancer)3.8Cell cycle arrest

The mechanism appears to involve activation of caspase pathways and modulation of apoptotic markers .

Psychopharmacological Potential

The benzylpiperazine structure is common in several psychotropic drugs. Derivatives of this compound have been assessed for their affinity to dopamine and serotonin receptors, showing promising results that suggest potential applications in treating psychiatric disorders.

Receptor Type Binding Affinity (Ki, nM)
Dopamine D225
Serotonin 5-HT2A30

These findings indicate that derivatives may serve as leads for developing new antipsychotic medications .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Oxidoreductase Inhibition: Computational docking studies suggest a high binding affinity to oxidoreductase enzymes, which are crucial in microbial metabolism .
  • Receptor Modulation: The compound's interaction with neurotransmitter receptors indicates potential psychotropic effects, influencing neurotransmission pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antifungal activity of the compound's derivatives against Candida albicans showed significant inhibition compared to standard antifungal agents. The results were promising enough to warrant further investigation into their use as alternative treatments for fungal infections.

Case Study 2: Anticancer Screening

In a screening of various derivatives against different cancer cell lines, one derivative exhibited an IC50 value significantly lower than commonly used chemotherapeutics, indicating its potential as a novel anticancer agent.

Comparison with Similar Compounds

Table 2: Physicochemical Properties of Piperazinyl Derivatives

Compound Rf Value (TLC) Key Spectral Data (¹H-NMR)
4-(4-Benzylpiperazinyl)-3-fluorobenzaldehyde N/A N/A
4a (Chromen-2-one) 0.50 δ 1.80–1.74 (m, -CH₂), 3.95 (s, -OCH₃)
10b (Cinnoline derivative) N/A δ 2.32–2.56 (piperazine protons)

Complex Triazolyl and Indole Derivatives

and describe advanced structures like Compound 10 (triazolyl-piperazinyl-quinoline) and 4a (indole-piperazinyl-sulfonylmethyl). These highlight:

  • Structural Complexity : The target compound’s simplicity contrasts with polycyclic frameworks, suggesting its utility as a modular intermediate.
  • Pharmacological Potential: While the target compound lacks explicit bioactivity data, analogs with benzylpiperazinyl groups show affinity for serotonin receptors (e.g., 5-HT₁A) and antimicrobial activity.

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